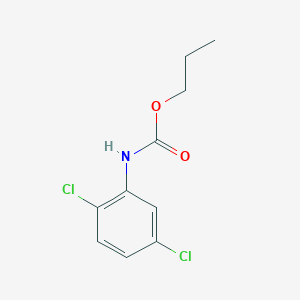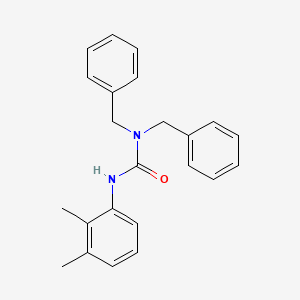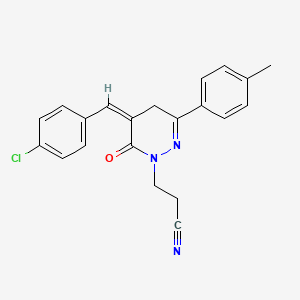
3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazine ring, a chlorobenzylidene group, and a propanenitrile moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile typically involves the condensation of 4-chlorobenzaldehyde with 3-(p-tolyl)-6-oxo-5,6-dihydropyridazine-1(4H)-propanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzylidene)-1,3-di-p-tolyl-pyrimidine-2,4,6-trione
- 5-p-tolyl-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
853349-51-6 |
|---|---|
Molecular Formula |
C21H18ClN3O |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methylphenyl)-6-oxo-4H-pyridazin-1-yl]propanenitrile |
InChI |
InChI=1S/C21H18ClN3O/c1-15-3-7-17(8-4-15)20-14-18(13-16-5-9-19(22)10-6-16)21(26)25(24-20)12-2-11-23/h3-10,13H,2,12,14H2,1H3/b18-13- |
InChI Key |
NXAOQBSUASOSSN-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C2)CCC#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=CC3=CC=C(C=C3)Cl)C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
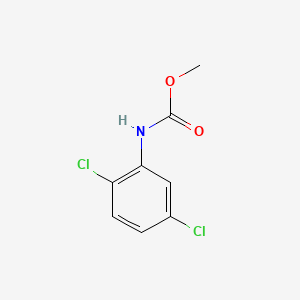
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)




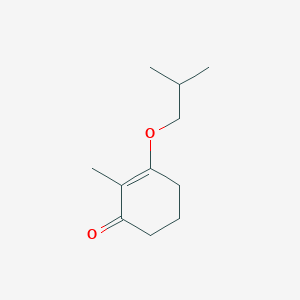

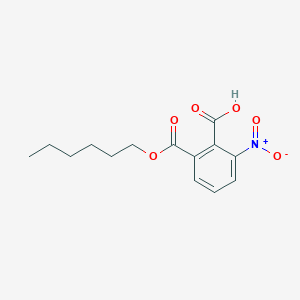
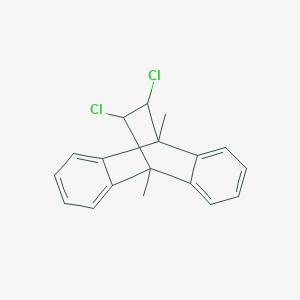
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
